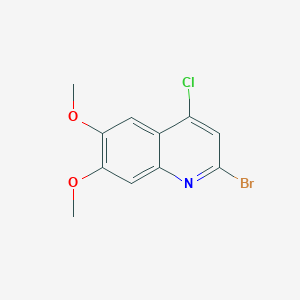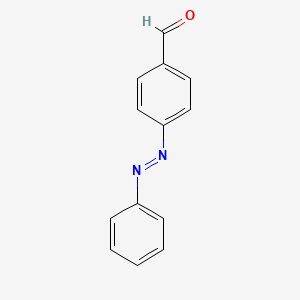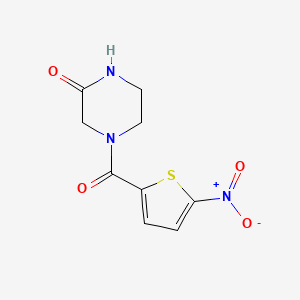![molecular formula C16H24N2O B14889471 10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Benzyl-7-oxa-3,10-diazaspiro[56]dodecane is a spiro compound characterized by a unique structure that includes a benzyl group, an oxa (oxygen) bridge, and diazaspiro (nitrogen-containing spiro) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzylamine derivative with an epoxide can lead to the formation of the spiro compound through nucleophilic substitution and ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spiro ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane
- 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one
Uniqueness
10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. This differentiates it from similar compounds that may lack the benzyl group or have different substituents, leading to variations in reactivity and application potential.
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
10-benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane |
InChI |
InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)14-18-11-8-16(19-13-12-18)6-9-17-10-7-16/h1-5,17H,6-14H2 |
InChI Key |
TZNMMQIVVAKUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CCO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


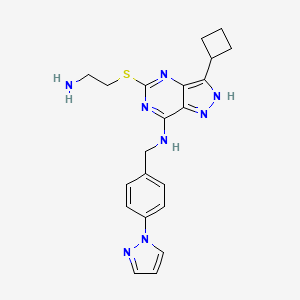
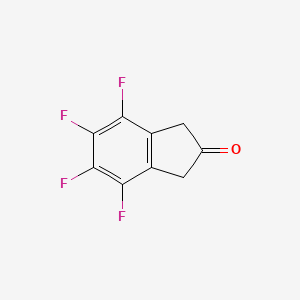
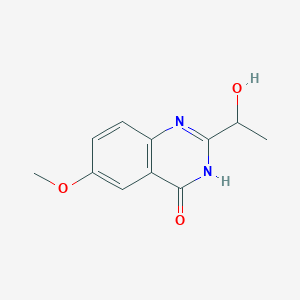

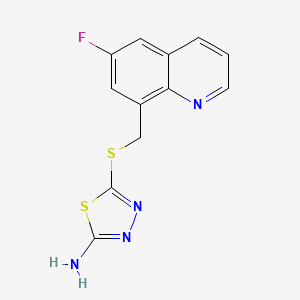
![(R)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14889423.png)
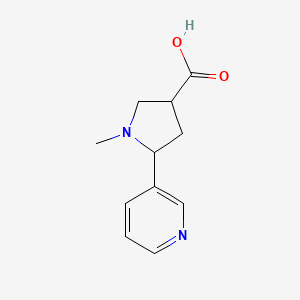
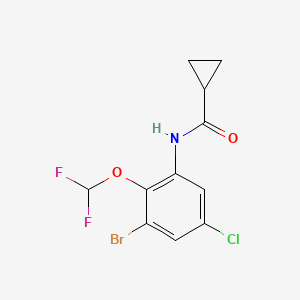
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
